molecular formula C29H30Cl2F2N4O2 B1677149 Mioflazine CAS No. 79467-23-5

Mioflazine

Cat. No. B1677149
CAS RN: 79467-23-5
M. Wt: 575.5 g/mol
InChI Key: VWXFUOAKGNJSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mioflazine is a nucleoside transport inhibitor . It is used in research and is not intended for human or veterinary use .


Synthesis Analysis

Mioflazine has the chemical formula C29H30Cl2F2N4O2 . The exact mass is 574.17 and the molecular weight is 575.482 . The elemental analysis shows that it contains 60.53% carbon, 5.25% hydrogen, 12.32% chlorine, 6.60% fluorine, 9.74% nitrogen, and 5.56% oxygen .


Molecular Structure Analysis

The Mioflazine molecule contains a total of 72 bonds. There are 42 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 4 six-membered rings, and 1 primary amide .

Scientific Research Applications

Cardioprotective Effects

Mioflazine, a cardiovascular drug, has demonstrated significant cardioprotective effects. In a study involving anaesthetised Beagle dogs subjected to myocardial ischaemia, mioflazine showed complete functional recovery in a significant number of animals. It aided in the preservation of purines and recovery of ATP, suggesting a strong cardioprotective effect, potentially through interaction with the sarcolemma (Flameng et al., 1984).

Influence on Sleep Patterns

Research on dogs has indicated that mioflazine, as a nucleoside transport inhibitor, can influence sleep patterns. It was observed to decrease wakefulness and increase slow-wave sleep, suggesting its potential utility in treating sleep disorders (Wauquier et al., 2004).

Inhibition of Adenosine Transport

Mioflazine and its derivatives have been studied for their potency as inhibitors of adenosine transport in isolated erythrocytes from different species. This property is significant for understanding the drug's mechanism and potential applications in treating parasitic infections and cancer (Baer et al., 1990).

Limiting Myocardial Infarct Size

Another study showed mioflazine's beneficial effect in reducing myocardial infarct size in anesthetized dogs. This effect was significant for perfusion areas greater than 20% of the left ventricle, indicating its potential in myocardial infarction treatment (Vandeplassche et al., 1984).

Mitochondrial Calcium Overload

Investigations into the influence of mioflazine on mitochondrial calcium content in guinea-pig hearts suggested its role in maintaining mitochondrial calcium at pre-ischaemic levels and reducing cellular structure damage (Hugtenburg et al., 1990).

Protective Effects Against Ischaemic Damage

A study in dogs showed that mioflazine pretreatment could protect against ischaemic damage in intact dogs on cardiopulmonary bypass, indicating its potential as a protective drug in cardiac surgeries (Wood et al., 1985).

Safety And Hazards

Mioflazine should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

Relevant Papers

  • “Mioflazine, a potentially protective drug against ischaemic damage: A study in dogs” - This study examined the protective effect of intravenous Mioflazine pretreatment in dogs on cardiopulmonary bypass .
  • “Potencies of mioflazine and its derivatives as inhibitors of adenosine” - This paper discusses the potency of Mioflazine and related drugs as inhibitors of adenosine transport .
  • “Cardioprotective effects of mioflazine during 1 h normothermic global” - This paper discusses the cardioprotective effects of Mioflazine during 1 hour normothermic global myocardial ischemia in dogs .

properties

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFUOAKGNJSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868521
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mioflazine

CAS RN

79467-23-5
Record name Mioflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mioflazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mioflazine
Reactant of Route 2
Reactant of Route 2
Mioflazine
Reactant of Route 3
Reactant of Route 3
Mioflazine
Reactant of Route 4
Mioflazine
Reactant of Route 5
Reactant of Route 5
Mioflazine
Reactant of Route 6
Mioflazine

Citations

For This Compound
362
Citations
AP IJzerman, KH Thedinga, AFCM Custers… - European Journal of …, 1989 - Elsevier
… the nucleoside transport inhibitors, lidoflazine and mioflazine, is introduced. The influence … of mioflazine analogs with the transport protein, suggesting that one molecule of mioflazine is …
Number of citations: 36 www.sciencedirect.com
AJ Wood, K Isted, J Hynd, MJ Main… - European Heart …, 1985 - academic.oup.com
… effect of intravenous mioflazine … that mioflazine exerts a protective effect when given as an oral pretreatment1131. Our study shows that a similar protective effect is obtained if mioflazine …
Number of citations: 16 academic.oup.com
W Flameng, R XHONNEUX… - Cardiovascular …, 1984 - academic.oup.com
The cardioprotective effects of mioflazine, a recently developed cardiovascular drug, were investigated in 41 anaesthetised open chest Beagle dogs subjected to 1 h normothermic …
Number of citations: 52 academic.oup.com
GS Liu, M Borgers, R Xhonneux… - Drug Development …, 1986 - Wiley Online Library
The protective effects of lidoflazine and mioflazine against normothermic ischemia were evaluated in isolated rabbit hearts used in the working mode. Pretreatment with 0.125 mg\liter of …
Number of citations: 13 onlinelibrary.wiley.com
HP Baer, A Haq, A El‐Soofi, V Serignese… - Journal of pharmacy …, 1990 - Wiley Online Library
… Among the mioflazine derivatives, R57974 was most potent in the mouse and hamster… mioflazine derivatives in the man, the rabbit or the baboon. In man and the baboon, the mioflazine …
Number of citations: 17 onlinelibrary.wiley.com
HVAN BELLE, J WYNANTS… - Cardiovascular …, 1986 - academic.oup.com
… Mioflazine, a potent nucleoside transport inhibitor (Iso 3 X 10-' … It is not yet clear how this notable effect of mioflazine could be … Because mioflazine is a very potent nucleoside transport …
Number of citations: 42 academic.oup.com
DA Griffith, AR Conant, SM Jarvis - Biochemical pharmacology, 1990 - Elsevier
… related to lidoflazine and mioflazine was investigated. … less than 10 nM by lidoflazine, mioflazine, soluflazine and R73-335. … also inhibited by lidoflazine, mioflazine, soluflazine and R73-…
Number of citations: 27 www.sciencedirect.com
A Wauquier, H Van Belle, WAE Van den Broeck… - …, 1987 - Springer
… Mioflazine might be the prototype of substances worth considering for the treatment of a … those obtained with mioflazine were found. Finally, in a fourth experiment, mioflazine was given …
Number of citations: 39 link.springer.com
JG Hugtenburg, MJD Van Voorst, J Van Marle… - European journal of …, 1990 - Elsevier
… treated with nifedipine and mioflazine. The beneficial effect of … less favourable after treatment with mioflazine. However, in … of mioflazine The influence of nifedipine and mioflazine was …
Number of citations: 13 www.sciencedirect.com
A Buchwald, BR Ito, W Schaper - Journal of cardiovascular …, 1987 - journals.lww.com
… mioflazine. ischemic myocardium contained adenosine and inosine at a ratio of 65: 30. which is the reverse of the control ratio. Total nucleoside content following mioflazine … mioflazine …
Number of citations: 14 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.